molecular formula C7H13F2N B2830535 [1-(2,2-Difluoroethyl)cyclobutyl]methanamine CAS No. 1849358-02-6

[1-(2,2-Difluoroethyl)cyclobutyl]methanamine

Cat. No. B2830535
CAS RN: 1849358-02-6
M. Wt: 149.185
InChI Key: OLIUOFMVQIJUQX-UHFFFAOYSA-N
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Description

“[1-(2,2-Difluoroethyl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1849358-02-6 . It has a molecular weight of 149.18 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of “[1-(2,2-Difluoroethyl)cyclobutyl]methanamine” is C7H13F2N . The InChI Code is 1S/C7H13F2N/c8-6(9)4-7(5-10)2-1-3-7/h6H,1-5,10H2 .


Physical And Chemical Properties Analysis

“[1-(2,2-Difluoroethyl)cyclobutyl]methanamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

The safety information available indicates that “[1-(2,2-Difluoroethyl)cyclobutyl]methanamine” is potentially dangerous. The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

[1-(2,2-difluoroethyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-6(9)4-7(5-10)2-1-3-7/h6H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIUOFMVQIJUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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